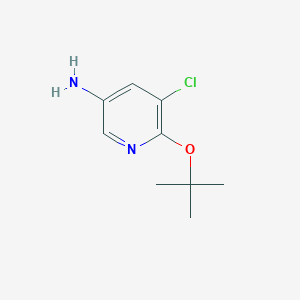

6-(Tert-butoxy)-5-chloropyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13ClN2O |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

5-chloro-6-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |

InChI |

InChI=1S/C9H13ClN2O/c1-9(2,3)13-8-7(10)4-6(11)5-12-8/h4-5H,11H2,1-3H3 |

InChI Key |

AIZDAHJLDOUEDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=N1)N)Cl |

Origin of Product |

United States |

Derivatization and Chemical Transformations of 6 Tert Butoxy 5 Chloropyridin 3 Amine

Reactions Involving the Primary Amine Functionality

The primary amine at the C3 position of the pyridine (B92270) ring is a key functional group that serves as a handle for a variety of derivatization reactions. Its nucleophilicity allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, providing access to amides, sulfonamides, alkylated amines, and imines.

Acylation and Sulfonamidation Reactions

The primary amino group of 6-(tert-butoxy)-5-chloropyridin-3-amine readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of stable amide derivatives. For instance, reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) typically proceeds smoothly at room temperature to yield the corresponding N-acylated product. A common acylation is the introduction of a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a reaction that is fundamental in multi-step syntheses.

Similarly, sulfonamidation can be achieved by reacting the amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction forms sulfonamides, a functional group prevalent in many pharmaceutically active compounds. The conditions are analogous to those used for acylation, affording the desired N-sulfonylated products in good yields.

| Reagent Type | Example Reagent | Product Type | General Conditions |

| Acid Chloride | Acetyl chloride | Amide | Base (e.g., Et₃N), Aprotic Solvent (e.g., DCM), 0°C to RT |

| Acid Anhydride | Acetic anhydride | Amide | Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM), RT |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM), 0°C to RT |

| Dicarbonate | Di-tert-butyl dicarbonate | Carbamate | Base (e.g., Et₃N, DMAP), Aprotic Solvent (e.g., THF), RT |

Alkylation and Arylation Strategies

Direct N-alkylation of the primary amine with alkyl halides presents a common challenge in organic synthesis: the potential for over-alkylation. The product of monoalkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. However, selective mono-alkylation can be achieved under carefully controlled conditions, for instance, by using a large excess of the primary amine or through reductive amination. Reductive amination, involving the condensation of the amine with an aldehyde or ketone to form an imine intermediate followed by in-situ reduction (e.g., with sodium borohydride (B1222165) or sodium triacetoxyborohydride), is a highly effective method for synthesizing secondary and tertiary amines.

For the formation of C(aryl)-N bonds, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the state-of-the-art method. wikipedia.org This reaction couples the primary amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate). wikipedia.orgnih.gov This strategy allows for the synthesis of N-aryl derivatives of this compound, significantly expanding the molecular diversity accessible from this intermediate.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

| Reductive Amination | Benzaldehyde | Reducing agent (e.g., NaBH(OAc)₃) | N-Benzyl amine |

| Reductive Amination | Acetone | Reducing agent (e.g., NaBH₄) | N-Isopropyl amine |

| Buchwald-Hartwig Arylation | Bromobenzene | Pd catalyst, phosphine ligand, base | N-Phenyl amine |

| Buchwald-Hartwig Arylation | 4-Chlorotoluene | Pd catalyst, phosphine ligand, base | N-(4-tolyl) amine |

Formation of Schiff Bases and Related Imine Derivatives

The primary amine functionality can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. ekb.egmdpi.com This reaction is typically catalyzed by a catalytic amount of acid and involves the removal of water to drive the equilibrium toward the product. ekb.eg The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine.

The formation of Schiff bases from this compound with various carbonyl compounds provides access to a wide range of imine derivatives. These products can be valuable intermediates themselves, as the imine bond can be subsequently reduced to form secondary amines or attacked by nucleophiles to generate more complex amine derivatives. The reaction is reversible and can be hydrolyzed back to the amine and carbonyl compound under aqueous acidic conditions. researchgate.net

Transformations at the Chloro-Substituent

The chlorine atom at the C5 position is a versatile handle for introducing further complexity, primarily through substitution and cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atoms facilitates reactions at this position.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is considered an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like chlorine. The reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride ion) to restore aromaticity.

The chloro group at the C5 position of this compound can be displaced by a variety of strong nucleophiles. Common nucleophiles for this transformation include amines (e.g., piperidine, morpholine), alkoxides (e.g., sodium methoxide), and thiolates. These reactions are often performed at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of the tert-butoxy (B1229062) group and the amino group on the ring will influence the regioselectivity and rate of the substitution.

| Nucleophile | Example Reagent | Product Type | General Conditions |

| Amine | Piperidine | 5-Piperidinylpyridine derivative | High Temperature, Polar Aprotic Solvent (e.g., DMSO) |

| Alkoxide | Sodium Methoxide | 5-Methoxypyridine derivative | High Temperature, Polar Aprotic Solvent (e.g., DMF) |

| Thiolate | Sodium Thiophenoxide | 5-(Phenylthio)pyridine derivative | High Temperature, Polar Aprotic Solvent (e.g., DMF) |

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which couples an organoboron reagent (boronic acid or boronic ester) with an organic halide, is particularly effective for aryl chlorides. researchgate.net

The chloro-substituent of this compound can be successfully coupled with a variety of aryl- and heteroarylboronic acids. The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine ligand to stabilize the catalyst and facilitate the reaction steps, and a base such as potassium carbonate or cesium carbonate. The reaction is usually carried out in a mixture of an organic solvent (e.g., dioxane, toluene) and water at elevated temperatures. This methodology provides a direct route to biaryl and heteroaryl-aryl structures, which are common motifs in medicinal chemistry and materials science.

| Boronic Acid | Coupling Partner | Product | Typical Catalyst System | Base |

| Phenylboronic acid | 6-(tert-butoxy)-5-phenyl pyridin-3-amine | Pd(OAc)₂ / SPhos | K₂CO₃ | |

| 4-Methoxyphenylboronic acid | 6-(tert-butoxy)-5-(4-methoxyphenyl)pyridin-3-amine | Pd(dppf)Cl₂ | Cs₂CO₃ | |

| Thiophene-2-boronic acid | 6-(tert-butoxy)-5-(thiophen-2-yl)pyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | |

| Pyridine-3-boronic acid | 3'-Amino-2'-(tert-butoxy)-[3,5'-bipyridine] | Pd(OAc)₂ / XPhos | K₂CO₃ |

Modifications and Conversions of the Tert-Butoxy Group

The tert-butoxy group serves as a protecting group for the corresponding 6-hydroxypyridine tautomer. Its removal or transformation is a key step in the synthesis of various derivatives.

Selective Cleavage Protocols for the Tert-Butoxy Ether

The cleavage of a tert-butyl ether is typically accomplished under strong acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by the elimination of isobutylene, which is a stable carbocation precursor. While specific protocols for this compound are not documented, general methods for tert-butyl ether deprotection are well-established. Reagents such as trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM), or solutions of hydrogen chloride (HCl) in organic solvents like dioxane or methanol, are commonly employed.

Table 1: General Protocols for Tert-Butyl Ether Cleavage (Hypothetical Application)

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-4 h | 5-Amino-3-chloropyridin-2(1H)-one |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | Room temperature, 1-12 h | 5-Amino-3-chloropyridin-2(1H)-one hydrochloride |

Note: This table is illustrative of general methods and does not represent experimentally verified results for this compound.

Synthesis of Related Alkoxy or Hydroxy Derivatives

The primary route to hydroxy and other alkoxy derivatives from this compound would first involve the deprotection of the tert-butoxy group to yield the 6-hydroxy derivative (which exists in tautomeric equilibrium with 5-amino-3-chloropyridin-2(1H)-one). Subsequent O-alkylation of this intermediate with an appropriate alkyl halide in the presence of a base (e.g., sodium hydride, potassium carbonate) would furnish other alkoxy derivatives. No direct conversion from the tert-butoxy group to other alkoxy groups (transetherification) for this specific molecule has been described.

Table 2: Hypothetical Synthesis of Alkoxy/Hydroxy Derivatives

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | 1. TFA/DCM | 5-Amino-3-chloropyridin-2(1H)-one |

Note: This table outlines a plausible, yet hypothetical, synthetic route based on standard organic chemistry principles.

Intramolecular Cyclization and Annulation Reactions Employing this compound

The structure of this compound is suitable for constructing fused heterocyclic systems through intramolecular cyclization reactions. This would typically involve a preliminary step where the 3-amino group is derivatized with a side chain containing a suitable functional group. This functional group could then react with either the pyridine nitrogen, the C4 position of the pyridine ring, or potentially displace the chloro group at C5 to form a new ring.

For instance, acylation of the amine with a reagent like chloroacetyl chloride would introduce a side chain capable of intramolecular nucleophilic attack to form a fused ring system, such as a pyrido[3,2-b] researchgate.nettdcommons.orgoxazine, after deprotection of the tert-butoxy group and subsequent cyclization. However, no specific examples of such intramolecular cyclization or annulation reactions starting from this compound have been reported in the searched scientific literature.

Table 3: Hypothetical Intramolecular Cyclization Reaction

| Reactant Sequence | Intermediate | Cyclization Condition | Fused Product |

|---|

Note: This table presents a hypothetical reaction pathway and does not reflect published experimental results.

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization

Advanced Spectroscopic Analysis of 6-(Tert-butoxy)-5-chloropyridin-3-amine

Spectroscopic techniques are fundamental in determining the structure of a molecule. By analyzing the interaction of the compound with electromagnetic radiation, specific details about its electronic and vibrational states, as well as the magnetic environments of its nuclei, can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the tert-butyl group would exhibit a characteristic singlet peak, typically in the upfield region (around 1.5 ppm), corresponding to the nine equivalent protons. The protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region. The proton at the 2-position and the proton at the 4-position would likely appear as doublets due to coupling with each other. The amino group (NH₂) protons would present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The tert-butyl group would have two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The five carbons of the pyridine ring would also show distinct resonances, with their chemical shifts influenced by the chloro, amino, and tert-butoxy (B1229062) substituents.

Interactive Data Table: Predicted NMR Data (Note: The following are predicted values and should be confirmed by experimental data.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H2 | ~7.5-7.8 (d) | ~135-140 |

| Pyridine-H4 | ~6.8-7.1 (d) | ~120-125 |

| NH₂ | variable (br s) | - |

| tert-butyl (CH₃) | ~1.5 (s) | ~28-30 |

| tert-butyl (C) | - | ~80-85 |

| Pyridine-C3 | - | ~140-145 |

| Pyridine-C5 | - | ~115-120 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the tert-butyl group would be observed just below 3000 cm⁻¹. The C-O stretching of the ether linkage and the C-Cl stretching would also give rise to specific bands in the fingerprint region (below 1500 cm⁻¹). Aromatic C=C and C=N stretching vibrations from the pyridine ring would be visible in the 1400-1600 cm⁻¹ region. nih.govgoogle.com

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300-3500 (two bands) |

| Primary Amine | N-H Bend | 1580-1650 |

| Alkyl | C-H Stretch | 2850-2970 |

| Aromatic | C-H Stretch | 3000-3100 |

| Aromatic | C=C, C=N Stretch | 1400-1600 |

| Ether | C-O Stretch | 1200-1300 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby determining its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula.

The mass spectrum of this compound (molecular formula C₉H₁₃ClN₂O) would show a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be observed. Common fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene. HRMS would confirm the exact mass of the molecular ion, consistent with its elemental formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the substituted pyridine ring in this compound are expected to absorb UV light. The spectrum would likely show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions, characteristic of the chromophores present in the molecule. nih.gov The exact positions of these maxima would be influenced by the substituents on the pyridine ring.

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Data Collection and Refinement

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed.

The data processing involves determining the unit cell dimensions and the space group of the crystal. The crystal structure is then solved using direct or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. This analysis would provide unambiguous confirmation of the molecular structure and could reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, in the solid state.

Determination of Molecular Conformation and Crystal Packing Architectures

A definitive understanding of the three-dimensional structure of this compound would be achieved through single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, allowing for the detailed characterization of its molecular conformation. Key parameters such as bond lengths, bond angles, and torsion angles would be meticulously tabulated to define the geometry of the molecule.

Furthermore, the arrangement of molecules within the crystal lattice, known as the crystal packing, would be thoroughly investigated. This analysis would reveal the intermolecular forces that govern the solid-state architecture. The study of crystal packing is crucial for understanding the physical properties of the compound, such as its melting point and solubility. The packing efficiency and the presence of any specific packing motifs would be noted.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined from the unit cell parameters. |

| Space Group | The space group would describe the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely measured. |

| Z | The number of molecules per unit cell. |

Analysis of Non-Covalent Interactions via Hirshfeld Surface and Void Analysis

To gain deeper insight into the intermolecular forces stabilizing the crystal structure, Hirshfeld surface analysis would be employed. This computational method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of non-covalent interactions. The Hirshfeld surface is generated based on the electron density, and different properties can be mapped onto this surface to highlight various types of intermolecular contacts.

Additionally, void analysis would be conducted to identify and characterize any empty spaces within the crystal lattice. The size, shape, and distribution of these voids can have implications for the material's properties, including its density and potential for guest molecule inclusion.

Computational and Theoretical Investigations of 6 Tert Butoxy 5 Chloropyridin 3 Amine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an atomic and electronic level. For 6-(tert-butoxy)-5-chloropyridin-3-amine, these methods can predict its three-dimensional shape, the distribution of electrons, and its spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. A key application of DFT is geometry optimization, which finds the most stable three-dimensional arrangement of atoms—the structure with the minimum energy. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles.

The presence of a bulky tert-butoxy (B1229062) group, an electron-withdrawing chlorine atom, and an electron-donating amine group on the pyridine (B92270) ring introduces steric and electronic effects that influence the molecule's final geometry. DFT calculations can quantify these effects, revealing, for instance, any distortions from a perfectly planar pyridine ring. Furthermore, DFT is used to calculate the molecule's total energy, heat of formation, and thermodynamic properties such as entropy and heat capacity, providing a comprehensive energetic profile. Studies on related substituted pyridines have demonstrated that DFT, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict these structural and energetic parameters. researchgate.netnih.gov

Illustrative Data from DFT Calculations

| Calculated Parameter | Description |

| Total Energy (Hartree) | The total electronic energy of the optimized molecule in its ground state. |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity arising from its charge distribution. |

| Key Bond Lengths (Å) | Predicted distances between specific atoms (e.g., C-Cl, C-N, C-O). |

| Key Bond Angles (°) | Predicted angles formed by three connected atoms (e.g., C-N-C in the ring). |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. It is particularly effective for modeling electronic absorption spectra, such as those measured by UV-Visible spectroscopy. For this compound, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light.

The calculations would identify the primary nature of these transitions, such as π→π* transitions within the aromatic pyridine ring or n→π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. The substituents (amino, chloro, and tert-butoxy groups) significantly influence these transition energies. The electron-donating amino and tert-butoxy groups are expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted pyridine. TD-DFT provides insight into the orbitals involved in each excitation and the corresponding oscillator strengths, which relate to the intensity of the spectral peaks. nih.gov

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular bonding interactions by transforming the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. scirp.org This method provides a detailed understanding of the electronic delocalization within this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy and spatial distribution of these orbitals are critical for understanding a molecule's behavior in chemical reactions.

For this compound, the HOMO is expected to be primarily localized on the electron-rich portions of the molecule, particularly the amino group and the pyridine ring nitrogen. This indicates that the molecule will act as a nucleophile at these sites, readily donating electrons to electrophiles. Conversely, the LUMO is likely distributed over the electron-deficient pyridine ring, particularly at the carbon atoms adjacent to the electron-withdrawing chlorine and ring nitrogen. This suggests these sites are susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.govnih.gov

Illustrative FMO Data Table

| Parameter | Description | Predicted Influence on Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | A higher energy indicates stronger nucleophilicity and easier electron donation. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy indicates stronger electrophilicity and easier electron acceptance. |

| ΔE (LUMO-HOMO) | The energy gap between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is an effective tool for predicting where a molecule is likely to interact with other chemical species. The MEP surface is color-coded to indicate different electrostatic potential values: red regions represent negative potential (electron-rich areas, attractive to electrophiles), while blue regions signify positive potential (electron-poor areas, attractive to nucleophiles). researchgate.netwolfram.comuni-muenchen.de

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the amino group and the pyridine ring nitrogen, due to their lone pairs of electrons. These sites are the most probable locations for electrophilic attack or protonation. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and potentially near the carbon atom bonded to the chlorine, making them susceptible to interaction with nucleophiles. researchgate.net

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. grnjournal.us By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a complete energy profile for a proposed reaction mechanism. rsc.org

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT calculations can be used to explore different potential pathways. osu.edu For example, in a substitution reaction at the chlorine-bearing carbon, computations could help determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer complex intermediate. nih.gov By locating the transition state structures and calculating their activation energies, the most energetically favorable reaction pathway can be identified. This predictive capability is crucial for understanding reaction outcomes and for designing more efficient synthetic routes. researchgate.net

Investigation of Transition States and Reaction Intermediates

Computational modeling is instrumental in elucidating the intricate details of chemical reactions at a molecular level. The investigation of transition states and reaction intermediates for transformations involving this compound is crucial for understanding its reactivity and for the rational design of synthetic pathways.

Theoretical calculations, primarily employing density functional theory (DFT), can map out the potential energy surface of a reaction. This allows for the identification of transition states, which are the highest energy points along the reaction coordinate, and intermediates, which are local energy minima. For reactions involving substituted pyridines, such as nucleophilic aromatic substitution, the mechanism can proceed through a stepwise pathway involving a Meisenheimer complex as an intermediate. The stability and structure of these transient species are significantly influenced by the electronic and steric effects of the substituents. In the case of this compound, the electron-donating amino group and the bulky tert-butoxy group, along with the electron-withdrawing chloro group, will collectively influence the energy barriers and the geometry of any transition states and intermediates.

For instance, in a hypothetical nucleophilic substitution reaction at the C-5 position, computational models can predict the structure of the transition state leading to the formation of a tetrahedral intermediate. The bond lengths and angles, as well as the charge distribution within this transient structure, can be precisely calculated.

Table 1: Hypothetical Transition State Parameters for Nucleophilic Attack on this compound

| Parameter | Description | Predicted Value |

| C5-Nu Bond Length | The forming bond between the carbon at position 5 and the nucleophile. | ~2.0 - 2.5 Å |

| C5-Cl Bond Length | The breaking bond between the carbon at position 5 and the chlorine atom. | Elongated compared to the ground state |

| C5 Hybridization | The hybridization state of the carbon at position 5. | Approaching sp³ |

| Activation Energy | The energy barrier for the reaction. | Dependent on the nucleophile and reaction conditions |

Free Energy Profiles of Synthetic Transformations

Beyond identifying stationary points on the potential energy surface, computational chemistry allows for the calculation of free energy profiles for entire reaction pathways. These profiles provide a more complete picture of a reaction's feasibility and kinetics by considering not only the electronic energy but also vibrational, rotational, and translational contributions, as well as solvation effects.

The calculation of free energy profiles for synthetic transformations of this compound can help in predicting reaction rates and equilibrium constants. Methods such as thermodynamic integration and free energy perturbation can be employed to compute the change in Gibbs free energy (ΔG) along a reaction coordinate.

For a multi-step synthesis, each step will have its own activation free energy (ΔG‡) and reaction free energy (ΔGr). By plotting the free energy of the system as it progresses from reactants to products, a comprehensive free energy profile can be constructed. This profile reveals the rate-determining step of the reaction, which corresponds to the highest activation energy barrier. For example, in the synthesis of a derivative from this compound, computational analysis can determine whether the initial nucleophilic attack or a subsequent elimination step is kinetically limiting.

Theoretical Prediction of Chemical Properties

Computational methods are also invaluable for predicting the intrinsic chemical properties of molecules, providing data that can guide experimental work.

pKa Value Prediction and Basicity Studies

The basicity of this compound is a key property influencing its reactivity and potential applications, for instance, in catalysis or as a building block in medicinal chemistry. The pKa value, which quantifies the acidity of the conjugate acid, can be predicted with reasonable accuracy using computational methods. nih.govresearchgate.net

Theoretical pKa prediction typically involves calculating the free energy change of the protonation reaction in a solvent, often water. This is usually achieved using a thermodynamic cycle that separates the process into gas-phase protonation and the solvation energies of the species involved. Various computational models, from semi-empirical to high-level ab initio methods combined with continuum solvation models, can be used. nih.govpeerj.com The accuracy of the prediction depends on the level of theory and the proper treatment of solvation.

The basicity of the pyridine nitrogen in this compound is influenced by the electronic effects of its substituents. The amino group at the 3-position is a strong electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom. Conversely, the chloro group at the 5-position is electron-withdrawing, which decreases the basicity. The tert-butoxy group at the 6-position has a more complex effect, with both inductive and resonance contributions. Computational studies can dissect these competing effects to provide a quantitative prediction of the pKa.

Table 2: Predicted Electronic Effects on the Basicity of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on pKa |

| Amino | 3 | Electron-donating (resonance) | Increase |

| Chloro | 5 | Electron-withdrawing (inductive) | Decrease |

| Tert-butoxy | 6 | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate increase |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and function. For this compound, the rotation around the C-O bond of the tert-butoxy group is a key conformational feature.

Conformational analysis involves exploring the potential energy surface (PES) of the molecule as a function of its dihedral angles. By systematically rotating the tert-butoxy group relative to the pyridine ring and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

The bulky tert-butyl group is likely to adopt a staggered conformation relative to the pyridine ring to minimize steric hindrance. The presence of the adjacent chloro and amino groups will also influence the preferred orientation of the tert-butoxy group. Computational methods can quantify these steric and electronic interactions to predict the most populated conformers in the gas phase and in solution. These studies are crucial for understanding how the molecule might interact with other molecules, such as in a biological receptor or during crystal packing.

Advanced Theoretical Applications

Beyond fundamental properties, computational chemistry can be applied to predict more specialized characteristics of molecules, opening doors to advanced applications.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with large nonlinear optical (NLO) responses are of great interest for applications in optoelectronics, including optical switching and frequency conversion. nih.gov The NLO properties of a molecule are related to its ability to polarize in the presence of a strong electric field, which is governed by its hyperpolarizability (β). researchgate.net

Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. researchgate.net The key to a large NLO response is typically a molecule with a strong electron donor group and a strong electron acceptor group connected by a π-conjugated system. This "push-pull" arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the dipole moment and a high hyperpolarizability.

In this compound, the amino group acts as an electron donor, and the pyridine ring itself can act as a π-bridge. While the chloro and tert-butoxy groups are not classic strong acceptors, their presence modulates the electronic structure of the pyridine ring. To enhance the NLO properties, derivatives could be designed where a strong electron-withdrawing group is introduced. Computational screening of different derivatives can efficiently identify candidates with promising NLO properties before undertaking their synthesis. nih.gov

Table 3: Factors Influencing the Predicted NLO Properties of this compound Derivatives

| Molecular Feature | Role in NLO Properties | Strategy for Enhancement |

| Amino Group | Electron Donor | Maintain or replace with a stronger donor |

| Pyridine Ring | π-Conjugated Bridge | Extend the conjugation length |

| Chloro/Tert-butoxy Groups | Electronic Modulators | Replace with strong electron-acceptor groups (e.g., -NO₂) |

| Intramolecular Charge Transfer (ICT) | Mechanism for NLO response | Maximize through strategic placement of donor and acceptor groups |

Supramolecular Assembly and Intermolecular Interaction Modeling

The amino group at the 3-position is a primary hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. This donor-acceptor relationship facilitates the formation of robust intermolecular hydrogen bonds, often leading to the assembly of molecules into well-defined one-dimensional chains or two-dimensional networks. mdpi.comnih.gov For instance, in related aminopyridine structures, N—H⋯N hydrogen bonds are a common motif, linking individual molecules into chains or more complex networks. nih.gov In cocrystals involving aminopyridines, similar N—H⋯O interactions are observed to be pivotal in the formation of the supramolecular structure. mdpi.com

The presence of a chlorine atom at the 5-position introduces the possibility of halogen bonding. The chlorine atom can act as a Lewis acid, interacting with Lewis bases such as the pyridine nitrogen or the amino group of a neighboring molecule. These types of interactions, along with π-π stacking between pyridine rings, can further stabilize the crystal structure, often in a two-dimensional fashion. mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these non-covalent interactions. researchgate.net Computational models can predict the preferred geometries of intermolecular interactions and quantify their energetic contributions to the stability of the supramolecular assembly. Such studies on related amino-chloropyridine derivatives have successfully reproduced and explained the existence of their supramolecular structures. researchgate.net

The following table summarizes the key intermolecular interactions anticipated in the supramolecular assembly of this compound, based on computational modeling and studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Geometry | Role in Supramolecular Assembly |

| Hydrogen Bond | Amino Group (N-H) | Pyridine Nitrogen (N) | N-H···N | Formation of 1D chains or 2D networks |

| Halogen Bond | Chlorine (C-Cl) | Pyridine Nitrogen (N) or Amino Group (N) | C-Cl···N | Stabilization of 2D and 3D structures |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Parallel or T-shaped | Contribution to crystal packing stability |

| Van der Waals | Tert-butoxy group, molecular framework | Neighboring molecules | Non-directional | Influences overall packing density and steric hindrance |

It is important to note that the interplay of these various intermolecular forces will ultimately determine the final, most stable crystalline form of this compound and its derivatives.

Role of 6 Tert Butoxy 5 Chloropyridin 3 Amine As a Versatile Building Block in Complex Heterocyclic Synthesis

Applications in the Synthesis of C-Nucleoside Analogues

There is no direct evidence found in the searched literature to suggest that 6-(tert-butoxy)-5-chloropyridin-3-amine is a commonly used or pivotal building block for the synthesis of C-nucleoside analogues. The synthesis of C-nucleosides, where the anomeric carbon of the sugar moiety is connected to the nucleobase via a carbon-carbon bond, is a complex area of organic chemistry. While various pyridine-based structures are incorporated into nucleoside analogues, the specific contribution of this compound in this context is not detailed in the available resources.

Precursor for Imidazo[1,2-a]pyridine Scaffolds

The Imidazo[1,2-a]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds. The synthesis of this bicyclic heterocycle typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related species. Although this compound is a substituted aminopyridine, its specific use as a precursor for creating Imidazo[1,2-a]pyridine scaffolds is not highlighted in the reviewed scientific literature. General synthetic routes for Imidazo[1,2-a]pyridines are well-documented, but the role of this particular substituted pyridine (B92270) is not a prominent feature of these discussions.

Intermediates for Pyrimidine (B1678525) and Pyrrole (B145914) Derivatives

The synthesis of pyrimidine and pyrrole derivatives often utilizes amine-containing precursors. However, the specific application of this compound as an intermediate in the formation of these heterocycles is not explicitly described in the available search results. Methodologies for constructing pyrimidine and pyrrole rings are diverse, but the direct involvement of this compound is not a recurring theme.

Contribution to the Synthesis of Other Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental to the development of pharmaceuticals and functional materials. While the amino and chloro substituents on the pyridine ring of this compound suggest its potential as a versatile synthon, its specific contributions to the synthesis of a broader range of nitrogenous heterocycles are not well-documented in the surveyed literature.

Design and Synthesis of Advanced Molecular Architectures in Organic Chemistry

The design and synthesis of complex and advanced molecular architectures are at the forefront of organic chemistry. These endeavors often rely on the use of highly functionalized and strategically designed building blocks. The potential of this compound in the construction of such sophisticated structures has not been specifically detailed in the reviewed academic and patent literature.

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of highly substituted pyridines is a cornerstone of medicinal and materials chemistry. Future research could focus on developing green and efficient methods for the preparation of 6-(tert-butoxy)-5-chloropyridin-3-amine. Traditional multi-step syntheses often involve harsh conditions, stoichiometric reagents, and generate significant waste.

Potential Research Avenues:

One-Pot, Multi-Component Reactions (MCRs): Investigation into MCRs could provide a more atom-economical and streamlined approach. ias.ac.in A possible strategy could involve the condensation of a suitable 1,3-dicarbonyl compound, an enamine or an equivalent, and a source of ammonia, potentially with a chlorine source, in a single pot. ias.ac.in The use of nanocrystalline magnesium oxide or other heterogeneous catalysts could facilitate these reactions, allowing for easy separation and catalyst recycling. ias.ac.in

Catalytic C-H Activation: Direct functionalization of a simpler pyridine (B92270) precursor through regioselective C-H amination, chlorination, and etherification would be a highly efficient strategy. This would reduce the number of synthetic steps and the need for pre-functionalized starting materials.

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.

Bio-catalysis: Exploring enzymatic transformations for the introduction of the amine or tert-butoxy (B1229062) group could offer a highly selective and environmentally benign synthetic route.

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The primary amine group and the pyridine nitrogen in this compound are prime targets for derivatization, allowing for the modulation of its physicochemical properties and the introduction of new functionalities.

Targeted Derivatization Approaches:

N-Acylation and N-Sulfonylation: The amino group can be readily acylated or sulfonylated to form a wide range of amides and sulfonamides. These derivatives could be explored for their potential biological activities or as building blocks for more complex molecules.

Boc-Protection: The amine can be protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to temporarily mask the reactivity of the amine during subsequent transformations at other positions of the molecule. google.com

Buchwald-Hartwig and Ullmann Couplings: The amine can participate in palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl, heteroaryl, or vinyl halides, leading to a diverse library of substituted aminopyridines.

Derivatization for Analytical Purposes: Pre-column derivatization of the amino group with reagents like 4-iodobenzoyl chloride could introduce a tag that facilitates detection and quantification by techniques such as HPLC-ICP-MS. rsc.org This is particularly useful for metabolomic or pharmacokinetic studies where high sensitivity is required. rsc.org

Advancements in Spectroscopic and Structural Characterization Methodologies

A thorough understanding of the molecular structure and properties of this compound and its derivatives is crucial. While standard techniques are applicable, advanced methodologies can provide deeper insights.

Characterization Techniques to be Explored:

| Technique | Information Provided |

| 1D and 2D NMR Spectroscopy | Detailed structural elucidation, including the precise assignment of proton (¹H) and carbon (¹³C) signals, and through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY). |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition of the parent molecule and its fragments, aiding in structural verification. ias.ac.in |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups, such as N-H stretching of the amine, C-O stretching of the ether, and C-Cl stretching. |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. |

| Computational Chemistry | Density Functional Theory (DFT) calculations can predict spectroscopic data (NMR, IR), molecular orbital energies (HOMO/LUMO), and electrostatic potential maps to rationalize reactivity. |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Synthetic Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis. These tools can be applied to accelerate the discovery and optimization of reactions involving this compound.

Future Applications of ML/AI:

Retrosynthetic Analysis: AI-powered retrosynthesis software can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering pathways that a human chemist might overlook.

Reaction Outcome and Yield Prediction: ML models, trained on large datasets of chemical reactions, can predict the most likely products of a reaction involving this compound under various conditions, as well as estimate the potential yield.

Optimization of Reaction Conditions: AI algorithms can be used to design experiments that efficiently explore the reaction space (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for a given transformation.

De Novo Design: ML models can be used to design new derivatives of this compound with desired properties, such as specific biological activities or material characteristics.

Unexplored Reactivity Patterns and Deeper Mechanistic Insights into Pyridine Transformations

The interplay of the substituents on the pyridine ring of this compound likely gives rise to unique reactivity patterns that warrant further investigation.

Areas for Mechanistic and Reactivity Studies:

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom is susceptible to displacement by nucleophiles. The electron-donating nature of the amino and tert-butoxy groups, however, may modulate the reactivity of the C-Cl bond compared to simpler chloropyridines. Mechanistic studies could elucidate the kinetics and thermodynamics of these substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally electron-deficient, making electrophilic substitution challenging. However, the strong electron-donating amino group may activate the ring towards electrophiles at the ortho and para positions. Investigating the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation would be of fundamental interest.

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. A deeper understanding of the reaction mechanisms would allow for the rational design of more efficient catalytic systems.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock novel transformations of this compound, such as radical-based functionalizations, that are not accessible through traditional thermal methods.

Q & A

Basic: What are the common synthetic routes for 6-(Tert-butoxy)-5-chloropyridin-3-amine?

Answer:

A typical synthesis involves the reduction of a nitro precursor. For example, hydrogenation of 5-chloro-6-(tert-butoxy)pyridin-3-nitro using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere can yield the target amine. Key steps include:

- Catalyst selection : Pd/C (5-10% loading) for efficient nitro group reduction.

- Reaction monitoring : TLC or HPLC to confirm nitro group conversion.

- Workup : Filtration to remove the catalyst, followed by solvent evaporation and recrystallization (e.g., using ethyl acetate/hexane) for purification .

Basic: How is this compound characterized spectroscopically?

Answer:

Critical characterization methods include:

- NMR :

- ¹H NMR : Look for signals at δ 1.3–1.5 ppm (tert-butyl, 9H), δ 6.5–7.5 ppm (pyridine ring protons), and δ 4.5–5.0 ppm (amine protons, if not exchanged).

- ¹³C NMR : Tert-butyl carbons at ~28–30 ppm (CH3) and ~75–80 ppm (quaternary C-O).

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~215–220 Da).

- IR : Stretching vibrations for C-Cl (~550–600 cm⁻¹) and C-O-C (~1200 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Temperature control : Elevated temperatures (70–75°C) for faster kinetics, but avoid decomposition (e.g., tert-butoxy group stability).

- Catalyst activation : Pre-reduction of Pd/C under inert atmosphere to enhance catalytic activity.

- Solvent selection : Methanol or ethanol for polar intermediates; switch to DMF for solubility challenges.

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) to resolve byproducts like dechlorinated analogs .

Advanced: What protecting group strategies are suitable for the amine group during functionalization?

Answer:

- tert-Butoxycarbonyl (Boc) : Introduce Boc via reaction with di-tert-butyl dicarbonate (Boc₂O) in THF with a base (e.g., DMAP).

- Stability : Boc is acid-labile; remove with TFA/DCM (1:1) at 0°C.

- Alternative : Use benzyl (Bn) groups for base-stable protection, removable via hydrogenolysis .

Data Contradiction: How to resolve discrepancies in NMR data due to rotational isomerism?

Answer:

Rotational isomerism in pyridine derivatives can split signals. Mitigation steps:

- Variable Temperature NMR : Perform at 25°C and −20°C to observe coalescence of split peaks.

- COSY/NOESY : Confirm coupling patterns and spatial proximity of protons.

- DFT calculations : Compare experimental shifts with computed values for dominant conformers .

Advanced: How does the tert-butoxy group influence reactivity in cross-coupling reactions?

Answer:

- Steric hindrance : The bulky tert-butoxy group slows coupling at the adjacent position (C-5), favoring reactions at C-2 or C-4.

- Directing effects : Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids at C-2 by leveraging halogen (Cl) as a leaving group.

- Optimized conditions : Employ Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1) at 80°C .

Stability: What are the degradation pathways under acidic or basic conditions?

Answer:

- Acidic conditions : tert-Butoxy group hydrolyzes to tert-butanol, forming 5-chloropyridin-3-amine-6-ol. Monitor via pH control (avoid pH < 3).

- Basic conditions : Amine deprotonation may lead to nucleophilic substitution at C-5 (Cl). Stabilize with inert atmosphere (N₂/Ar) and low-temperature storage .

Application: How is this compound utilized as an intermediate in pharmaceutical research?

Answer:

- Kinase inhibitor synthesis : The pyridine core serves as a hinge-binding motif. Functionalize the amine with sulfonamides or acrylamides for target engagement.

- Case study : Analogous structures (e.g., tert-butyl carbamate derivatives) are key intermediates in JAK/STAT inhibitors, validated via X-ray crystallography and enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.